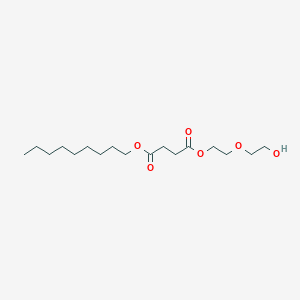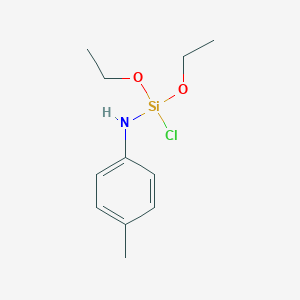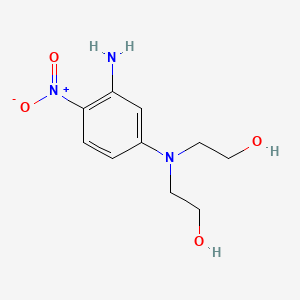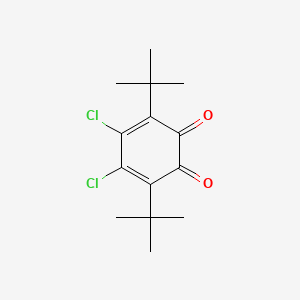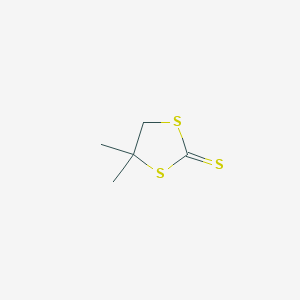
4,4-Dimethyl-1,3-dithiolane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a thione group
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine. This reaction is typically carried out under high pressure and at elevated temperatures (around 40°C) to achieve nearly quantitative yields . The activation volume of this reaction is estimated to be −41 ml mol−1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis involving 2,2-dimethylthiirane and carbon disulfide under high pressure and the presence of tertiary amines like triethylamine, pyridine, and N-methylmorpholine, is a viable approach for large-scale production .
化学反应分析
Types of Reactions
4,4-Dimethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dithiolane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted thione derivatives depending on the nucleophile used.
科学研究应用
4,4-Dimethyl-1,3-dithiolane-2-thione has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 4,4-Dimethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the sulfur atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but without the dimethyl groups.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
Trithiocarbonates: Compounds with three sulfur atoms bonded to a central carbon atom.
Uniqueness
4,4-Dimethyl-1,3-dithiolane-2-thione is unique due to the presence of the dimethyl groups, which can influence its reactivity and stability compared to other similar compounds.
属性
CAS 编号 |
111185-38-7 |
|---|---|
分子式 |
C5H8S3 |
分子量 |
164.3 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 |
InChI 键 |
QMQSSUMAIXESIR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSC(=S)S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


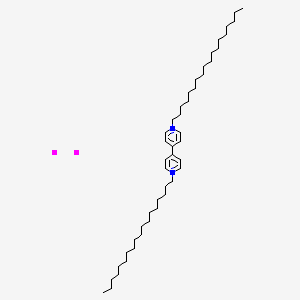
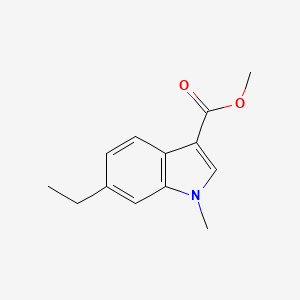
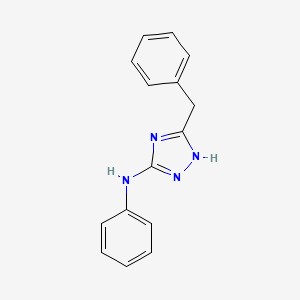
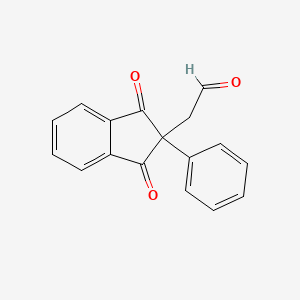
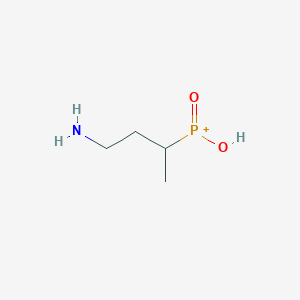
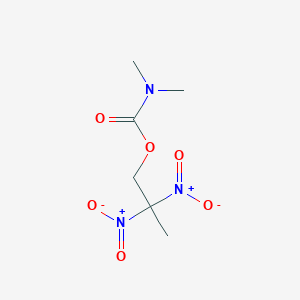
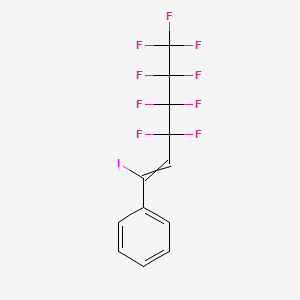
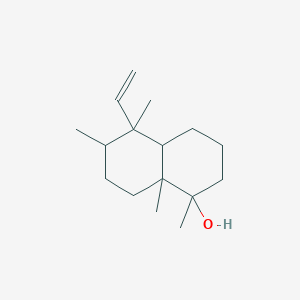
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
